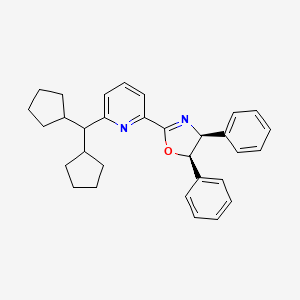
(4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C31H34N2O and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a synthetic compound with a molecular formula of C31H34N2O and a molecular weight of 450.6 g/mol. Its unique structure incorporates a pyridine ring and an oxazole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound has been primarily investigated in the context of its potential pharmacological effects. Studies suggest that it may interact with various biological targets, including receptors and enzymes involved in neurological and cardiovascular functions. The specific mechanisms are still under research, but preliminary findings indicate that it could exhibit:
- Antioxidant properties : Potentially reducing oxidative stress in cells.
- Neuroprotective effects : Possibly offering protection against neurodegenerative conditions.
- Anti-inflammatory activity : Implicating its role in modulating inflammatory pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes associated with inflammation and oxidative stress. For instance:
- Cell Culture Experiments : The compound showed significant inhibition of nitric oxide production in activated macrophages, suggesting anti-inflammatory properties.
- Neuroblastoma Models : In studies using neuroblastoma cell lines, the compound exhibited protective effects against apoptosis induced by oxidative stress.
In Vivo Studies
Preliminary animal studies have indicated that this compound may have beneficial effects on behavior and cognitive function:
- Rodent Models : Administration of the compound resulted in improved memory and learning capabilities in rodent models of cognitive decline.
- Cardiovascular Impact : Observations from cardiovascular models suggest potential benefits in heart function and reduced markers of cardiac stress.
Case Study 1: Neuroprotective Effects
A study conducted on mice exposed to neurotoxic agents found that those treated with this compound exhibited significantly lower levels of neuroinflammation compared to control groups. This suggests a promising role for the compound in preventing neurodegeneration.
Case Study 2: Cardiovascular Health
In a controlled study involving hypertensive rats, treatment with the compound led to a notable decrease in blood pressure and improved endothelial function. These findings underscore its potential as a therapeutic agent for cardiovascular diseases.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Current data indicate that the compound has a low toxicity profile; however, comprehensive toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.
Summary Table of Biological Activities
特性
IUPAC Name |
(4S,5R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUAFMKUWVCJPQ-XZWHSSHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














